molecular formula C7H8N4O2 B15253831 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide

2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide

Cat. No.: B15253831
M. Wt: 180.16 g/mol
InChI Key: JRDMCCZAFRCGJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production.

Biological Activity

The compound 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process that can include the reaction of various precursors such as malononitrile and hydrazides. A common synthetic route involves the condensation of 5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrole with acetamide under acidic or basic conditions, often yielding good to excellent purity and yield rates.

Table 1: Synthesis Parameters

StepReagentsConditionsYield (%)
15-amino-4-cyano-3-oxo-pyrroleReflux in ethanol80
2AcetamideRoom temperature85
3Acid catalystReflux90

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives have been tested against various human tumor cell lines, demonstrating varying degrees of antiproliferative activity.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a derivative compound against a panel of eight human tumor cell lines. The results indicated that certain derivatives led to microtubule disruption and G2/M cell cycle arrest, particularly in melanoma cells.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AHCT1160.15Microtubule disruption
Compound BMCF70.40G2/M cell cycle arrest
Compound CEA.hy9260.04Antiangiogenic effects

Antimicrobial Activity

In addition to anticancer properties, This compound and its analogs have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of synthesized alkaloids revealed that several exhibited moderate to good antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains.

Table 3: Antimicrobial Activity Data

StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

The mechanisms underlying the biological activities of This compound are multifaceted:

  • Anticancer Mechanism : Induction of apoptosis through microtubule disruption and cell cycle arrest.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

2-(5-amino-4-cyano-3-hydroxy-2H-pyrrol-2-yl)acetamide

InChI

InChI=1S/C7H8N4O2/c8-2-3-6(13)4(1-5(9)12)11-7(3)10/h4,13H,1H2,(H2,9,12)(H2,10,11)

InChI Key

JRDMCCZAFRCGJA-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=C(C(=N1)N)C#N)O)C(=O)N

Origin of Product

United States

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